![molecular formula C22H35ClN2 B2728224 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride CAS No. 1052077-14-1](/img/structure/B2728224.png)
1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C22H35ClN2 and its molecular weight is 362.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Mechanisms
1-(2-Methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride belongs to a class of compounds known for a wide range of biological activities. Benzimidazole derivatives, for example, are recognized for their therapeutic versatility in the medical field, including antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitor effects. These derivatives have been a cornerstone in medicinal chemistry due to their ability to interact with various biological targets, offering a broad spectrum of therapeutic applications (B Vasuki et al., 2021).
Antitumor Activity
The antitumor potential of benzimidazole derivatives, including compounds similar to this compound, has been highlighted in several studies. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, with mechanisms that may include DNA interaction, inhibition of cancer cell proliferation, and induction of apoptosis. Specific derivatives have been noted for their selectivity and potency against certain types of cancer cells, suggesting the potential for the development of new anticancer therapies (M. Iradyan et al., 2009).
Antimicrobial Properties
The antimicrobial properties of benzimidazole and its derivatives have been extensively researched. These compounds exhibit a broad spectrum of activity against bacteria, fungi, and viruses, making them valuable in the development of new antimicrobial agents. The mechanism of action often involves disruption of microbial cell wall synthesis, inhibition of nucleic acid synthesis, or interference with protein synthesis, contributing to their efficacy in treating various infections (L. Emami et al., 2022).
Pharmacological Diversity
The structural diversity of benzimidazole derivatives provides a wide range of pharmacological activities. Modifications to the benzimidazole core structure have led to compounds with enhanced biological activities and reduced toxicity. This versatility underscores the importance of benzimidazole derivatives in drug discovery and development, offering potential for the creation of novel therapeutic agents across a spectrum of diseases (R. Babbar et al., 2020).
Wirkmechanismus
The mechanism of action, targets, and biochemical pathways of a specific imidazole compound can vary widely depending on its structure and the functional groups it contains. Some imidazole compounds interact with enzymes or receptors in the body, leading to changes in cellular function . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of imidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Eigenschaften
IUPAC Name |
1-(2-methylprop-2-enyl)-2-undecylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2.ClH/c1-4-5-6-7-8-9-10-11-12-17-22-23-20-15-13-14-16-21(20)24(22)18-19(2)3;/h13-16H,2,4-12,17-18H2,1,3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQQKLTFQXTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC(=C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
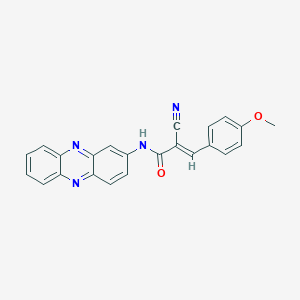

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)
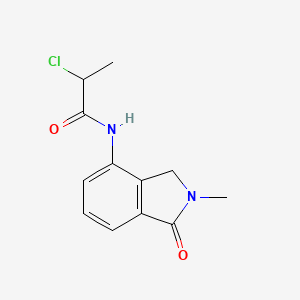
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)
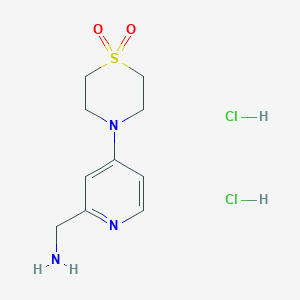


![Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2728153.png)
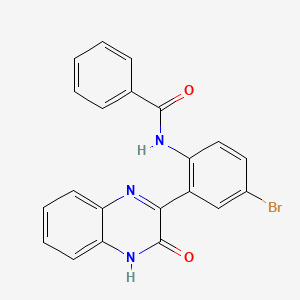
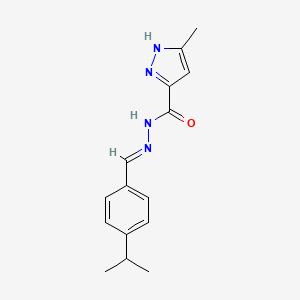
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2728158.png)
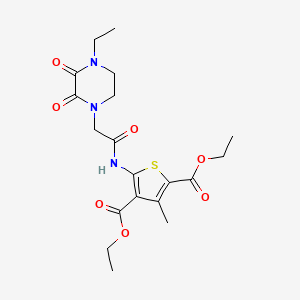
![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)
